ETHYL 4-({2-[1-(3-CHLORO-4-METHOXYPHENYL)-3-CYCLOPROPYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE
Overview
Description
Ethyl 4-({[1-(3-chloro-4-methoxyphenyl)-3-cyclopropyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a chloro-methoxyphenyl group, a cyclopropyl ring, and an imidazolidinyl moiety
Preparation Methods
The synthesis of ETHYL 4-({2-[1-(3-CHLORO-4-METHOXYPHENYL)-3-CYCLOPROPYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE involves multiple steps. The synthetic route typically starts with the preparation of the key intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters to increase yield and purity. Common reagents used in the synthesis include chloro-methoxybenzene derivatives, cyclopropyl ketones, and imidazolidinyl thiones.
Chemical Reactions Analysis
Ethyl 4-({[1-(3-chloro-4-methoxyphenyl)-3-cyclopropyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-({2-[1-(3-CHLORO-4-METHOXYPHENYL)-3-CYCLOPROPYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-({[1-(3-chloro-4-methoxyphenyl)-3-cyclopropyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: A simpler compound with different functional groups.
1-(3-chloro-4-methoxyphenyl)ethanone: Shares the chloro-methoxyphenyl group but lacks the cyclopropyl and imidazolidinyl moieties.
Cyclopropyl ketones: Compounds with a cyclopropyl ring and ketone functionality. The uniqueness of ETHYL 4-({2-[1-(3-CHLORO-4-METHOXYPHENYL)-3-CYCLOPROPYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE lies in its combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-[1-(3-chloro-4-methoxyphenyl)-3-cyclopropyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O5S/c1-3-33-23(31)14-4-6-15(7-5-14)26-21(29)13-19-22(30)28(24(34)27(19)16-8-9-16)17-10-11-20(32-2)18(25)12-17/h4-7,10-12,16,19H,3,8-9,13H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZOHNCWOYNDIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2C3CC3)C4=CC(=C(C=C4)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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